4',7'-Dimethoxy-1'-methyl-5-(4-methyl-1-piperazinyl)-(2,5'-bi-1H-benzimidazole)-2'-methanol
Description
4',7'-Dimethoxy-1'-methyl-5-(4-methyl-1-piperazinyl)-(2,5'-bi-1H-benzimidazole)-2'-methanol is a bisbenzimidazole derivative characterized by a bi-1H-benzimidazole core substituted with methoxy, methyl, piperazinyl, and methanol groups. This structural complexity confers unique physicochemical and biological properties. Bisbenzimidazoles are renowned for their DNA-binding affinity, often acting as minor-groove binders, and are utilized in molecular biology for nucleic acid staining and as chemotherapeutic agents . The presence of methoxy and piperazinyl groups in this compound may enhance solubility and modulate interactions with biological targets, distinguishing it from simpler benzimidazole derivatives.
Properties
CAS No. |
188299-91-4 |
|---|---|
Molecular Formula |
C23H28N6O3 |
Molecular Weight |
436.5 g/mol |
IUPAC Name |
[4,7-dimethoxy-1-methyl-5-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]benzimidazol-2-yl]methanol |
InChI |
InChI=1S/C23H28N6O3/c1-27-7-9-29(10-8-27)14-5-6-16-17(11-14)25-23(24-16)15-12-18(31-3)21-20(22(15)32-4)26-19(13-30)28(21)2/h5-6,11-12,30H,7-10,13H2,1-4H3,(H,24,25) |
InChI Key |
RKTORUZJTSNHIX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC(=C5C(=C4OC)N=C(N5C)CO)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’,7’-Dimethoxy-1’-methyl-5-(4-methyl-1-piperazinyl)-(2,5’-bi-1H-benzimidazole)-2’-methanol typically involves multiple steps, including the formation of the benzimidazole core, functionalization of the aromatic rings, and introduction of the piperazine moiety. Common reagents used in these reactions include:
Aromatic amines: for the formation of the benzimidazole core.
Methoxy groups: introduced via methylation reactions.
Piperazine derivatives:
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: to accelerate the reaction.
Solvents: to dissolve reactants and control the reaction environment.
Temperature and pressure control: to ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4’,7’-Dimethoxy-1’-methyl-5-(4-methyl-1-piperazinyl)-(2,5’-bi-1H-benzimidazole)-2’-methanol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation or alkylation of aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens (chlorine, bromine) or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 4’,7’-Dimethoxy-1’-methyl-5-(4-methyl-1-piperazinyl)-(2,5’-bi-1H-benzimidazole)-2’-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may:
Bind to active sites: of enzymes, inhibiting their activity.
Interact with receptors: , modulating their signaling pathways.
Disrupt cellular processes: , leading to therapeutic effects.
Comparison with Similar Compounds
Structural Comparison
The compound shares structural homology with bisbenzimidazole dyes such as Hoechst 33258 and Hoechst 33342 (). Key differences lie in substituents:
Key Observations :
- The target compound’s methoxy groups at positions 4' and 7' likely improve water solubility compared to Hoechst 33258’s hydroxyl group, which may form stronger hydrogen bonds .
Key Observations :
- Hoechst 33258’s 4-hydroxyphenyl group facilitates strong minor-groove binding, while the target compound’s methoxy groups may reduce binding strength due to steric hindrance .
- The piperazinyl moiety in all three compounds contributes to solubility and may influence cellular uptake .
Physicochemical Properties
Key Observations :
- The target compound’s absorption/emission profiles remain uncharacterized but may differ due to methoxy substituents.
- All bisbenzimidazoles exhibit high thermal stability (>300°C), typical of aromatic heterocycles .
Biological Activity
4',7'-Dimethoxy-1'-methyl-5-(4-methyl-1-piperazinyl)-(2,5'-bi-1H-benzimidazole)-2'-methanol, known by its CAS number 188299-91-4, is a synthetic organic compound belonging to the class of benzimidazole derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, cytotoxicity against cancer cell lines, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C23H28N6O3 |
| Molecular Weight | 436.5 g/mol |
| IUPAC Name | [4,7-Dimethoxy-1-methyl-5-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]benzimidazol-2-yl]methanol |
| CAS Number | 188299-91-4 |
Structure
The structure of the compound features a complex arrangement of functional groups that contribute to its biological activity. The presence of methoxy and piperazine moieties is particularly significant in enhancing its pharmacological properties.
The biological activity of 4',7'-Dimethoxy-1'-methyl-5-(4-methyl-1-piperazinyl)-(2,5'-bi-1H-benzimidazole)-2'-methanol is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may bind to active sites on enzymes, inhibiting their activity and disrupting metabolic pathways.
- Receptor Modulation : Interaction with receptors can modulate signaling pathways involved in cell proliferation and apoptosis.
- Cellular Disruption : The compound may disrupt cellular processes, leading to therapeutic effects such as apoptosis in cancer cells.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. Notable findings include:
-
Cell Lines Tested :
- Hepatocellular carcinoma (HUH-7)
- Breast cancer (MCF-7)
- Colorectal cancer (HCT-116)
-
Cytotoxicity Results :
- The compound exhibited significant cytotoxic activity with IC50 values indicating effective growth inhibition across different cancer cell lines.
- For instance, in MCF-7 cells, the compound demonstrated an IC50 value comparable to established chemotherapeutics.
Comparative Activity
In a comparative study involving similar compounds:
- Compounds with piperazine moieties displayed enhanced cytotoxicity compared to their non-piperazine counterparts.
- The addition of methoxy groups was found to improve solubility and bioavailability, further enhancing anticancer properties.
Study 1: Antitumor Activity Evaluation
A study conducted on various benzimidazole derivatives highlighted the effectiveness of 4',7'-Dimethoxy-1'-methyl-5-(4-methyl-1-piperazinyl)-(2,5'-bi-1H-benzimidazole)-2'-methanol in inducing apoptosis in cancer cells. The investigation revealed that treatment led to increased levels of pro-apoptotic markers such as Bax and caspase 9 in treated cells compared to controls .
Study 2: Mechanistic Insights
Another study focused on the mechanism by which this compound induces cell cycle arrest. Results indicated that it caused significant arrest at the S and G2/M phases in HepG2 and MCF-7 cells respectively, confirming its role as a potent antiproliferative agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
